2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
Description
Properties
Molecular Formula |
C18H18ClN3O6S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18ClN3O6S/c19-14-5-7-15(8-6-14)28-13-18(23)20-9-11-21(12-10-20)29(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13H2 |
InChI Key |
VEUJGENXVAANLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Nitrophenylsulfonyl)piperazine
Reagents :
-
Piperazine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM), 0–5°C
Procedure :
Piperazine is dissolved in anhydrous DCM under nitrogen. 2-Nitrobenzenesulfonyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl. The reaction proceeds for 12 hours at room temperature. The product is isolated via aqueous workup (10% HCl wash) and purified by recrystallization (ethanol/water), yielding 78–85%.
Key Mechanism :
The sulfonylation proceeds via nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur atom, facilitated by triethylamine.
Coupling with 2-(4-Chlorophenoxy)acetyl Chloride
Reagents :
-
4-(2-Nitrophenylsulfonyl)piperazine (1.0 equiv)
-
2-(4-Chlorophenoxy)acetyl chloride (1.1 equiv)
-
DCM, room temperature
Procedure :
The sulfonylated piperazine is treated with 2-(4-chlorophenoxy)acetyl chloride in DCM for 6 hours. The reaction is quenched with ice-water, and the product is extracted into DCM. After solvent evaporation, column chromatography (hexane/ethyl acetate, 3:1) yields the final compound at 65–72% purity.
Optimization Insight :
-
Excess acyl chloride improves conversion but risks diacylation.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Method 2: One-Pot Tandem Reaction
Integrated Sulfonylation-Acylation
Reagents :
-
Piperazine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (1.2 equiv)
-
2-(4-Chlorophenoxy)acetyl chloride (1.1 equiv)
-
Dimethylacetamide (DMAc), 50°C
Procedure :
Piperazine, sulfonyl chloride, and acyl chloride are combined in DMAc. The mixture is heated at 50°C for 24 hours. The solvent is removed under vacuum, and the residue is purified via silica gel chromatography (chloroform/methanol, 9:1), achieving 60–68% yield.
Advantages :
-
Reduced purification steps.
-
DMAc’s high polarity stabilizes intermediates.
Limitations :
-
Competing reactions (e.g., over-sulfonylation) lower selectivity.
Method 3: Solid-Phase Synthesis
Resin-Bound Intermediate Preparation
Reagents :
-
Wang resin (1.0 equiv)
-
Fmoc-piperazine (1.5 equiv)
-
2-Nitrobenzenesulfonyl chloride (2.0 equiv)
-
2-(4-Chlorophenoxy)acetic acid (1.5 equiv)
Procedure :
-
Resin Loading : Fmoc-piperazine is attached to Wang resin using DIC/HOBt coupling.
-
Sulfonylation : The resin-bound piperazine is treated with 2-nitrobenzenesulfonyl chloride and DIEA in DMF (12 hours).
-
Acylation : 2-(4-Chlorophenoxy)acetic acid is activated with HATU and coupled to the free amine.
-
Cleavage : TFA/DCM (95:5) liberates the product, which is precipitated in cold ether (55–62% yield).
Benefits :
-
Ideal for high-throughput screening.
-
Minimizes solubility issues.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 65–72% | 60–68% | 55–62% |
| Purity | ≥95% | 90–93% | 85–90% |
| Time | 18–24 hrs | 24 hrs | 36–48 hrs |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Key Advantage | High purity | Fewer steps | Parallel synthesis |
Method 1 remains the gold standard for large-scale production due to superior yield and purity. Method 3’s solid-phase approach is advantageous for generating analogs in drug discovery.
Critical Reaction Parameters
Solvent Selection
Temperature Control
Stoichiometry
-
Piperazine : Limiting reagent to prevent over-sulfonylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitro group, potentially converting it to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, including hydrogen bonds and hydrophobic interactions, with these targets. This can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Bromophenoxy Analogs
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): Molecular Formula: C₁₈H₁₈BrFN₂O₄S Molecular Weight: 457.31 Key Features: Replaces the 4-chlorophenoxy group with 4-bromophenoxy and substitutes the 2-nitrophenylsulfonyl with a 4-fluorophenylsulfonyl group. The bromine atom increases molecular weight and may enhance lipophilicity compared to chlorine.
Biphenyl-Based Derivatives
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (Compound 3c): Key Features: Replaces the chlorophenoxy group with a biphenyl system. QSAR studies highlight the role of electron affinity (EA) and brain/blood partition coefficients (QPlogBB) in activity .
Variations in the Piperazine Sulfonyl Group
Substituted Phenylsulfonyl Derivatives
- 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (CAS 742113-03-7): Key Features: Substitutes the 2-nitrophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety and adds a triazole-thioether side chain. Antifungal activity was reported for related metal complexes .
- 1-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethanone (T8D): Molecular Formula: C₁₀H₁₃ClN₂O₃S₂ Molecular Weight: 308.8 Key Features: Replaces the aromatic phenylsulfonyl group with a thiophene-based sulfonyl moiety.
Nitrophenyl vs. Methoxyphenyl Sulfonyl Groups
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (Compound 7e): Melting Point: 131–134°C Key Features: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This substitution may alter metabolic stability or receptor binding kinetics. Antiproliferative activity was preliminarily noted for related compounds .
Functional Group Additions to the Ethanone Core
- 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (Compound 7j): Melting Point: 154–156°C Key Features: Incorporates a tetrazole-thioether chain and a trifluoromethylphenylsulfonyl group. The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration, relevant to CNS-targeting drugs .
Structural and Pharmacological Trends
Electronic Effects of Substituents
- Halogen Substitutions: Chlorine and bromine atoms contribute to halogen bonding, which can improve binding affinity to protein targets. For example, 4-chlorophenyl derivatives in showed efficacy against Trypanosoma cruzi .
Pharmacokinetic Considerations
- Metabolic Stability : Methoxy groups () may slow oxidative metabolism compared to nitro groups, affecting half-life .
Data Tables
Table 1. Comparison of Key Structural Analogs
Table 2. Impact of Substituents on Pharmacological Profiles
Biological Activity
2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is an organic compound notable for its complex structure, which includes functional groups such as chlorophenoxy, nitrophenyl, and sulfonyl. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O6S |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
| InChI Key | ULGVMBCUVRSZOK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole in inhibiting bacterial growth . The antimicrobial activity was assessed using the tube dilution technique, revealing that certain derivatives had potent effects against various microbial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through molecular docking studies and in vitro assays. One study found that derivatives of the compound displayed promising anticancer activity, particularly against specific cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil . The mechanism underlying this activity often involves interaction with molecular targets such as enzymes or receptors, which may inhibit cancer cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific proteins or enzymes. The structure allows it to bind effectively to target sites, potentially modulating biological pathways involved in inflammation, infection, or cancer progression. The nitrophenyl and sulfonyl groups are particularly influential in determining the compound's binding affinity and specificity.
Study on Antimicrobial Activity
A recent study focused on synthesizing derivatives of the compound and evaluating their antimicrobial properties. The results showed that some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anticancer Research
In another investigation, the anticancer properties were assessed using MTT assays, where certain derivatives demonstrated substantial cytotoxic effects on cancer cell lines. Molecular docking studies supported these findings by showing favorable binding interactions with target proteins involved in cancer cell survival pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution between piperazine and 2-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Step 2 : Coupling the intermediate with 2-(4-chlorophenoxy)acetyl chloride using a coupling agent like HATU or DCC in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Optimization : Reaction yields (>75%) and purity (>95%) can be enhanced by controlling temperature, solvent polarity, and stoichiometric ratios. For example, using excess sulfonyl chloride (1.2 equiv) in Step 1 ensures complete substitution .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d6) confirm the presence of key groups: the aromatic protons (δ 7.2–8.5 ppm), piperazine CH signals (δ 3.1–3.5 ppm), and sulfonyl/carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 475.05 [M+H]) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) at 254 nm detect impurities (<2%) and ensure purity .
Q. What initial pharmacological screening strategies are appropriate to assess its bioactivity, particularly in receptor-binding assays?
- Receptor-Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligand displacement (e.g., -ketanserin for 5-HT). IC values below 1 µM suggest high affinity, as seen in structurally similar arylpiperazine derivatives .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to evaluate G-protein-coupled receptor (GPCR) modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
- Key Modifications : Systematically alter the chlorophenoxy group (e.g., replace Cl with F or CF) and the sulfonylpiperazine moiety (e.g., vary nitro positioning on the phenyl ring).
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group, hydrophobic regions in the chlorophenyl ring). QSAR models can correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What methodologies are employed in crystallographic analysis to determine its three-dimensional structure, and how are software tools like SHELX utilized?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Data collection at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) resolves bond lengths and angles.
- Refinement : SHELXL refines the structure using least-squares minimization, with R-factor convergence <5%. Hydrogen bonding networks (e.g., between sulfonyl O and piperazine NH) stabilize the crystal lattice .
Q. What experimental approaches are recommended to investigate its interactions with biological macromolecules, such as proteins or nucleic acids?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a CM5 chip to measure binding kinetics (k/k) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100 ns trajectories, identifying stable binding poses .
Q. How can researchers address contradictions in biological activity data across different studies involving this compound?
- Orthogonal Validation : Replicate assays in multiple cell lines (e.g., CHO vs. HEK293) to rule out model-specific effects.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., solvent effects from DMSO) .
- Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain divergent results .
Q. What in silico strategies are effective for predicting its pharmacokinetic properties and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
